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Introduction

Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a highly sensitive and photostable
fluorescent probe for the detection of nitric oxide (NO) in living cells. As a cell-permeable
derivative, DAR-4M AM readily crosses the plasma membrane and is subsequently hydrolyzed
by intracellular esterases to the membrane-impermeable DAR-4M. In the presence of nitric
oxide and oxygen, the non-fluorescent DAR-4M is converted to the highly fluorescent triazolo-
rhodamine analog, DAR-4M T, which emits a bright orange fluorescence. This reaction allows
for the real-time imaging and quantification of intracellular NO production. A key advantage of
DAR-4M AM is that its fluorescence is not pH-dependent in the physiological range (pH 4-12),
and its longer excitation and emission wavelengths minimize interference from cellular
autofluorescence.[1]

Principle of Detection

The detection of nitric oxide by DAR-4M AM is a two-step process. First, the acetoxymethyl
(AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell
membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester,
trapping the now membrane-impermeable DAR-4M within the cell.[1] Subsequently, in the
presence of NO and oxygen, DAR-4M undergoes a chemical reaction to form the highly
fluorescent DAR-4M T. This triazole derivative exhibits a significant increase in fluorescence
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quantum efficiency, reported to be approximately 840-fold greater than that of DAR-4M,
enabling sensitive detection of NO.[2]

Spectral Properties

The spectral characteristics of DAR-4M T, the fluorescent product of the reaction between
DAR-4M and nitric oxide, are summarized in the table below.

Property Wavelength (nm)
Excitation Maximum (Aex) ~560
Emission Maximum (Aem) ~575

Note: These values are approximate and may vary slightly depending on the experimental
conditions and instrumentation.

Data Presentation

The following table summarizes the quantitative analysis of nitric oxide production in lung
endothelial cells using DAR-4M AM, as measured by the fold change in mean fluorescence
intensity (MFI).

Fold Change in MFI (Mean

Cell Type Condition

+ SEM)
Lung Endothelial Cells Wild-Type (WT) 1.00 £ 0.05
Lung Endothelial Cells PSGL-1 Knockout 0.65 £ 0.08

This data is adapted from a study investigating nitric oxide production in a mouse model and
serves as an example of quantitative analysis.[3][4] Researchers should generate their own
data for their specific cell type and experimental conditions.

Experimental Protocols
Materials
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e DAR-4M AM (prepare a 1-5 mM stock solution in anhydrous DMSO)

e Cultured cells grown on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips, or
microplates)

e Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4
e Anhydrous Dimethyl Sulfoxide (DMSO)

 Nitric oxide (NO) donor (e.g., S-nitroso-N-acetyl-DL-penicillamine [SNAP] or sodium
nitroprusside [SNP]) for positive controls

» NO synthase inhibitor (e.g., L-NAME) for negative controls

e Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)

Experimental Workflow
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Cell Preparation

Culture cells to desired confluency

;

Wash cells with HBSS/PBS

Staining

Prepare DAR-4M AM working solution (5-10 pM)

:

Incubate cells with DAR-4M AM (30-60 min, 37°C)

:

Wash to remove excess probe

Treatment|(Optional)

Add NO donor/inhibitor

;

Incubate for desired time

Imaging & Analysis

Acquire images using fluorescence microscope

l

Quantify fluorescence intensity

:

Data analysis and interpretation

Click to download full resolution via product page

Experimental workflow for DAR-4M AM staining.
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Detailed Staining Protocol

o Cell Preparation:
o Culture cells on a suitable imaging vessel to the desired confluency (typically 70-90%).
o On the day of the experiment, carefully remove the culture medium.

o Wash the cells twice with pre-warmed HBSS or PBS (pH 7.4) to remove any residual
serum and medium components that may interfere with the staining.

o DAR-4M AM Loading:

o Prepare a fresh working solution of DAR-4M AM in HBSS or PBS at a final concentration
of 5-10 uM. It is recommended to first dilute the DMSO stock solution in a small volume of
buffer and then add it to the final volume to ensure proper mixing and avoid precipitation.

o Add the DAR-4M AM working solution to the cells.

o Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation
time may vary depending on the cell type and should be determined empirically.

e Washing:
o After incubation, remove the DAR-4M AM loading solution.

o Wash the cells twice with pre-warmed HBSS or PBS to remove any excess, non-
hydrolyzed probe.

e Induction of Nitric Oxide Production (Optional):

o To induce NO production, replace the buffer with fresh pre-warmed HBSS or PBS
containing the desired concentration of an NO donor (e.g., 100 uM SNAP) or other
experimental stimulus.

o For negative controls, cells can be pre-incubated with an NO synthase inhibitor (e.g., 1
mM L-NAME) for a sufficient time before and during stimulation.
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o Incubate for the desired period to allow for NO production and its reaction with DAR-4M.

e Fluorescence Imaging:

o Acquire fluorescence images using a fluorescence microscope equipped with a filter set
appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm).

o Itis crucial to use consistent imaging parameters (e.g., exposure time, gain) across all
experimental conditions to allow for accurate comparison of fluorescence intensities.

o Data Analysis:

o The fluorescence intensity of individual cells or regions of interest can be quantified using
appropriate image analysis software (e.g., ImageJ/Fiji).

o Calculate the mean fluorescence intensity for each experimental group.

o The data can be presented as raw fluorescence units, fold change over control, or
normalized to a baseline measurement.

Signaling Pathway and Chemical Reaction

Nitric oxide is a key signaling molecule involved in numerous physiological processes. It is
synthesized by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.
There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and
inducible NOS (iNOS). The activity of nNOS and eNOS is regulated by intracellular calcium
levels, while INOS expression is induced by inflammatory stimuli. Once produced, NO can
diffuse to adjacent cells and activate its primary receptor, soluble guanylate cyclase (sGC),
leading to the production of cyclic guanosine monophosphate (cGMP) and downstream
signaling events.
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Upstream Regulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426
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